Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis-
Overview
Description
Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis-: is a complex organic compound characterized by its unique structure, which includes an oxirane ring and a fluorenylidene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- typically involves the reaction of fluorenylidene derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions, often using reagents such as peracids or hydrogen peroxide.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Peracids, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, under mild to moderate conditions.
Major Products:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used in the synthesis of high refractive index photosensitive resins .
- Acts as a building block for complex organic molecules.
Biology:
- Potential applications in the development of bioactive compounds due to its unique structural features .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- involves its ability to undergo various chemical reactions due to the presence of the reactive oxirane ring. This ring can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical structures. The fluorenylidene core provides stability and rigidity to the molecule, making it suitable for applications in materials science .
Comparison with Similar Compounds
- 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane
- 9,9-Bis(4-glycidyloxyphenyl)fluorene
Comparison:
- Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- has a more complex structure compared to its analogs, which may confer unique properties such as higher refractive index and enhanced stability .
- The presence of naphthalene moieties in its structure distinguishes it from other similar compounds, potentially leading to different reactivity and applications .
Properties
IUPAC Name |
2-[[6-[9-[6-(oxiran-2-ylmethoxy)naphthalen-2-yl]fluoren-9-yl]naphthalen-2-yl]oxymethyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30O4/c1-3-7-37-35(5-1)36-6-2-4-8-38(36)39(37,29-13-9-27-19-31(15-11-25(27)17-29)40-21-33-23-42-33)30-14-10-28-20-32(16-12-26(28)18-30)41-22-34-24-43-34/h1-20,33-34H,21-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROZTGFBKXEPSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC3=C(C=C2)C=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC8=C(C=C7)C=C(C=C8)OCC9CO9 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144244 | |
Record name | 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238475-45-0 | |
Record name | 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1238475-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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